2-(Trifluoromethyl)piperidine
Overview
Description
2-(Trifluoromethyl)piperidine is a fluorinated piperidine derivative that has been the subject of various synthetic methodologies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, making it an interesting target for synthesis and study.
Synthesis Analysis
Several approaches have been developed for the synthesis of 2-(trifluoromethyl)piperidine and its derivatives. One method involves the ring expansion of (trifluoromethyl)prolinols, which are obtained from L-proline, to yield enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through a regio- and diastereoselective process involving an aziridinium intermediate . Another approach includes the stereoselective synthesis of α-trifluoromethyl piperidinic derivatives from various starting materials such as pipecolic acid, pyridine derivatives, and prolinol derivatives, highlighting the versatility of methods available for introducing the trifluoromethyl group into the piperidine ring .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethyl)piperidine derivatives has been elucidated using techniques such as NMR analysis and X-ray crystallography. These studies have provided insights into the stereochemical outcomes of the synthetic processes. For instance, the stereochemical assignments of diastereoselective nucleophilic substitution reactions were carefully performed using these analytical methods .
Chemical Reactions Analysis
2-(Trifluoromethyl)piperidine derivatives participate in various chemical reactions, including nucleophilic substitution reactions that exhibit diastereoselectivity . The trifluoromethyl group can influence the reactivity and selectivity of these compounds in synthetic transformations. Additionally, the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines has been achieved, demonstrating the synthetic utility of these fluorinated piperidines .
Physical and Chemical Properties Analysis
The introduction of the trifluoromethyl group into the piperidine ring significantly impacts the physical and chemical properties of the molecule. This group is known for its electron-withdrawing and lipophilic characteristics, which can enhance the biological activity of pharmaceutical compounds. The specific properties of 2-(trifluoromethyl)piperidine derivatives, such as boiling points, solubility, and stability, are determined by the nature of the substituents and the overall molecular structure .
Scientific Research Applications
Synthesis and Rearrangement
- Synthesis of 3-Substituted 2-(Trifluoromethyl)piperidines : A study by Rioton et al. (2015) demonstrated the synthesis of 3-substituted 2-(trifluoromethyl)piperidines through ring expansion of (trifluoromethyl)prolinols, derived from L-proline. The process involved an aziridinium intermediate and showed regio- and diastereoselectivity in the ring opening by different nucleophiles (Rioton et al., 2015).
Synthesis of Piperidine Alkaloids
- Trifluoro-Substituted Analogs of Piperidine Alkaloids : Bariau et al. (2006) accomplished the diastereoselective synthesis of trifluoro-substituted analogs of mono-, di-, and trisubstituted piperidine alkaloids from 2-trifluoromethyl keto-protected 4-piperidones (Bariau et al., 2006).
Catalyzed Synthesis Methods
- Pd-Catalyzed Synthesis of Fluorinated N-Heterocycles : García-Vázquez et al. (2021) reported a method for synthesizing 3-fluoro- and trifluoromethylthio-piperidines, important for discovery chemistry. This method featured high diastereocontrol and allowed for chemoselective derivatization (García-Vázquez et al., 2021).
Functionalization and Diversification
- Diversified Functionalization of Trifluoromethyl Piperidines : Jatoi et al. (2021) discussed various methods for introducing the trifluoromethyl group into heterocyclic compounds, focusing on the Mannich reaction. This reaction was used to prepare several piperidine base alkaloids with trifluoromethyl at the α-position and enabled the substitution at various positions with diverse groups (Jatoi et al., 2021).
Enzymatic and Synthetic Methods
- Enzymatic Kinetic Resolution in Synthesis : Perdicchia et al. (2015) used 2-Piperidineethanol for the synthesis of natural and synthetic compounds. They presented both synthetic and enzymatic methods for resolving the racemic mixture, highlighting the substance's value in enantioselective synthesis (Perdicchia et al., 2015).
Metathesis Mediated Synthesis
- Ring-Closing Metathesis for Nitrogen Heterocycles : De Matteis et al. (2006) detailed a pathway to trifluoromethyl-containing piperidines via ring-closing metathesis. This involved synthesizing trifluormethyl-substituted diolefin precursors and cyclizing them into functionalized piperidines (De Matteis et al., 2006).
Electrochemical Methods
- Electrochemical Cyanation for Pharmaceutical Building Blocks : Lennox et al. (2018) developed an electrochemical method for cyanating secondary piperidines, useful in pharmaceutical synthesis. The method allowed for synthesis of unnatural amino acids without requiring protection or substitution of the N-H bond (Lennox et al., 2018).
Ring Contraction Techniques
- Ring Contraction to Synthesize Pyrrolidines : Feraldi-Xypolia et al. (2015) achieved a ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines via an aziridinium intermediate, leading to the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines (Feraldi‐Xypolia et al., 2015).
Applications in Medicinal Chemistry
- HDM2-p53 Inhibitors : Research by Bogen et al. (2016) on substituted piperidines as p53-HDM2 inhibitors indicated that 2-(trifluoromethyl)thiophene was a preferred moiety, resulting in potent inhibitors demonstrating tumor regression in mice models (Bogen et al., 2016).
properties
IUPAC Name |
2-(trifluoromethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDEFXCCITWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460430 | |
Record name | 2-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)piperidine | |
CAS RN |
154630-93-0 | |
Record name | 2-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.